(Z,E)-Trideca-4,7-dien-1-yl acetate
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Overview
Description
(Z,E)-Trideca-4,7-dien-1-yl acetate is an organic compound that belongs to the class of unsaturated esters. This compound is characterized by the presence of two double bonds in the tridecane chain and an acetate functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-Trideca-4,7-dien-1-yl acetate typically involves the following steps:
Formation of the Diene Intermediate: The synthesis begins with the preparation of the diene intermediate, which involves the formation of a tridecadiene compound through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Acetylation: The diene intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under controlled temperature and solvent conditions to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z,E)-Trideca-4,7-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction of the double bonds can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated esters.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Pd/C, hydrogen gas (H2) under atmospheric pressure.
Substitution: NaOMe, potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(Z,E)-Trideca-4,7-dien-1-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect pheromone properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (Z,E)-Trideca-4,7-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. For instance, as an insect pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating attraction. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(Z,E)-9,12-Tetradecadienyl acetate: Known for its use as an insect pheromone.
(E,E)-10,12-Tetradecadienyl acetate: Another insect pheromone with similar applications.
(Z,Z)-7,11-Tetradecadienyl acetate: Used in pest control for mating disruption.
Uniqueness
(Z,E)-Trideca-4,7-dien-1-yl acetate is unique due to its specific double bond configuration and chain length, which confer distinct chemical and biological properties
Properties
CAS No. |
61389-12-6 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(4E,7Z)-trideca-4,7-dienyl] acetate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h7-8,10-11H,3-6,9,12-14H2,1-2H3/b8-7-,11-10+ |
InChI Key |
LELQZCNRZHLYFG-QEFCTBRHSA-N |
SMILES |
CCCCCC=CCC=CCCCOC(=O)C |
Isomeric SMILES |
CCCCC/C=C\C/C=C/CCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCOC(=O)C |
57981-60-9 | |
Origin of Product |
United States |
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